(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-4-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-20-14(19)12-8-4-2-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h6-7H,2-5H2,1H3,(H,15,16)(H,17,18)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWQJBAHRHEHZ-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a tetrahydrobenzo[b]thiophene moiety linked to a 4-oxobut-2-enoic acid group. Its molecular formula is with a molecular weight of approximately 299.34 g/mol .
Inhibition of Kinases
Recent studies have highlighted the compound's potential as a dual kinase inhibitor. For instance, it has demonstrated significant inhibitory activity against casein kinase 2 (CK2) and glycogen synthase kinase 3 beta (GSK3β). The IC50 values for these kinases were reported to be 1.9 μM and 0.67 μM, respectively . This suggests that the compound may play a role in modulating pathways involved in cell proliferation and survival.
Antimycobacterial Activity
The compound has also been evaluated for its activity against non-replicating Mycobacterium tuberculosis. While specific data on this compound's efficacy against M. tuberculosis is limited, it is part of a class of compounds that have shown promise in targeting latent infections. For example, compounds with similar structural features have been observed to disrupt ATP synthesis in dormant mycobacteria, indicating a potential mechanism for combating latent tuberculosis infections .
The precise mechanism by which (Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid exerts its biological effects remains to be fully elucidated. However, the presence of the carboxylic acid group appears crucial for its kinase inhibitory activity. This functional group may facilitate binding to the active sites of CK2 and GSK3β, leading to their inhibition .
Study on Kinase Inhibition
In a comparative study involving various derivatives of tetrahydrobenzo[b]thiophenes, it was found that those containing carboxylic acid functionalities exhibited significantly higher inhibitory effects on CK2 and GSK3β compared to their counterparts without such groups . This reinforces the importance of functional group modifications in enhancing biological activity.
Antimycobacterial Research
Research focusing on compounds targeting non-replicating M. tuberculosis has identified several promising candidates that share structural similarities with (Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid. These studies suggest that compounds with similar mechanisms can effectively reduce bacterial viability in dormant states .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.34 g/mol |
| IC50 (CK2) | 1.9 μM |
| IC50 (GSK3β) | 0.67 μM |
| Potential Activity | Antimycobacterial |
Q & A
Q. What are the key synthetic routes for (Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core via cyclization of substituted thiophene precursors under reflux conditions (e.g., using 1,4-dioxane as a solvent).
- Step 2 : Introduction of the methoxycarbonyl group via esterification or transesterification.
- Step 3 : Coupling the thiophene derivative with a propenoic acid moiety through nucleophilic acyl substitution. Crude yields often exceed 90%, but purification via reversed-phase HPLC is critical to isolate the (Z)-isomer selectively .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the methoxycarbonyl and oxobut-2-enoic acid moieties) .
- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and confirm regioselectivity. For example, the (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) and NOESY correlations .
- LC-MS/HRMS : Validates molecular weight and purity (>95%) .
Q. How does the compound’s structure influence its solubility and stability?
The carboxylic acid group confers water solubility at physiological pH, while the tetrahydrobenzo[b]thiophene core enhances lipid membrane permeability. Stability studies in DMSO or aqueous buffers (pH 4–9) are recommended to assess degradation under storage conditions .
Advanced Research Questions
Q. What strategies optimize reaction yields and selectivity during synthesis?
- Design of Experiments (DoE) : Statistical optimization (e.g., varying temperature, solvent polarity, and catalyst loading) improves yield and reduces byproducts. For example, refluxing in CH₂Cl₂ with succinic anhydride achieves >95% conversion .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis can enhance (Z)-isomer selectivity, as reported for analogous thiophene derivatives .
Q. How can computational modeling predict bioactivity and metabolic pathways?
- Docking Studies : Molecular docking (e.g., using AutoDock Vina) identifies potential binding sites on enzymes like cyclooxygenase-2 (COX-2) or bacterial DNA gyrase, aligning with observed antimicrobial activity .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 ± 0.3, indicating moderate blood-brain barrier permeability) .
Q. What experimental approaches resolve contradictory spectral data (e.g., overlapping NMR signals)?
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in complex regions (e.g., tetrahydrobenzo[b]thiophene protons at δ 1.8–2.5 ppm) .
- Isotopic Labeling : ¹³C-labeled analogs can clarify ambiguous carbon assignments in crowded spectra .
Q. How does the compound interact with biological targets at the molecular level?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., Kd = 1.2 µM for bacterial topoisomerase IV inhibition) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for enzyme-ligand interactions .
Q. What methodologies address discrepancies in bioactivity across studies?
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .
- Structural Analog Comparison : Compare activity with derivatives (e.g., ethoxycarbonyl vs. methoxycarbonyl) to identify critical pharmacophores .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
